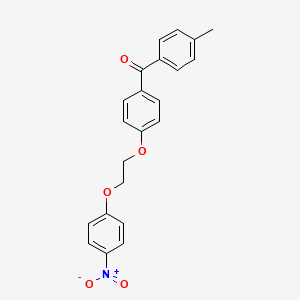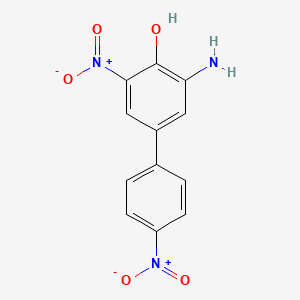![molecular formula C22H23FN4O3 B2888115 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775541-85-9](/img/structure/B2888115.png)
4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a fluorobenzyl group, a piperidine ring, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a piperidine ring, which is a common feature in many pharmaceuticals. The presence of the fluorobenzyl group could influence the compound’s lipophilicity and potentially its ability to cross biological membranes .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperidine nitrogen could potentially act as a nucleophile in reactions. The 1,2,4-triazolone ring might also have interesting reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group could increase its lipophilicity, while the piperidine and 1,2,4-triazolone rings could contribute to its chemical stability .Applications De Recherche Scientifique
Antagonistic Activity on Serotonin Receptors
Research by Watanabe et al. (1992) demonstrated that derivatives of 1,2,4-triazol-3(2H)-one, including structures similar to 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, possess significant 5-HT2 antagonist activity. This indicates potential applications in the development of treatments for disorders associated with serotonin, such as depression and anxiety. The study highlighted that among synthesized compounds, certain derivatives showcased higher potency than known antagonists like ritanserin, without exhibiting alpha 1 antagonist activity in vivo, suggesting a selective action mechanism on serotonin receptors (Watanabe et al., 1992).
Crystal Structure and Intermolecular Interactions
Another aspect of scientific interest is the crystal structure and intermolecular interactions of related 1,2,4-triazole derivatives. Studies by Shukla et al. (2017) on biologically active derivatives showcased the presence of various intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H…π, and π…π interactions. These interactions play a crucial role in molecular packing, which could be pivotal in designing more efficient drug delivery systems or improving the solubility and stability of pharmaceutical compounds (Shukla et al., 2017).
Molecular Docking and Anti-cancer Properties
Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, which shares a structural resemblance to the chemical compound . Through density functional theory and molecular docking, the research illuminated the mechanisms behind the anti-cancer properties, indicating the potential application of such structures in cancer treatment. The study found that the thione form was the most stable, suggesting implications for the design of new anticancer drugs based on 1,2,4-triazole derivatives (Karayel, 2021).
Antimicrobial and Antituberculosis Activity
The compound's relevance extends to antimicrobial and antituberculosis activity as well. Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which include structures akin to this compound, revealed promising in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Jeankumar et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(2-phenoxyacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-18-8-6-16(7-9-18)14-27-21(24-25-22(27)29)17-10-12-26(13-11-17)20(28)15-30-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWCWOVOBFXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)
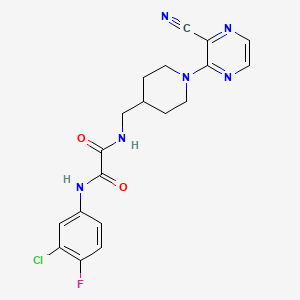
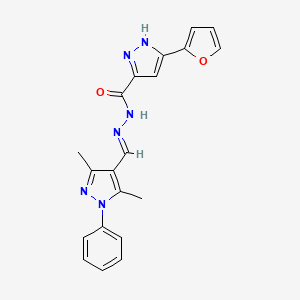
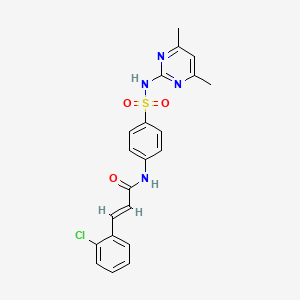
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
